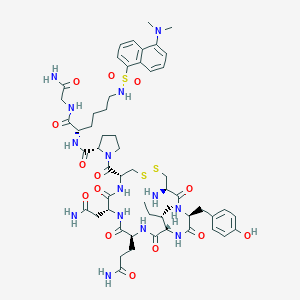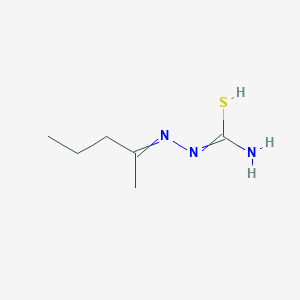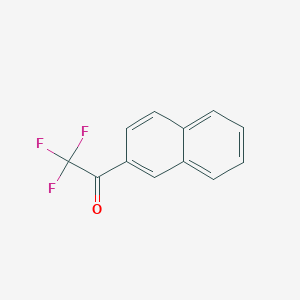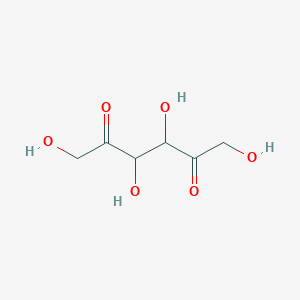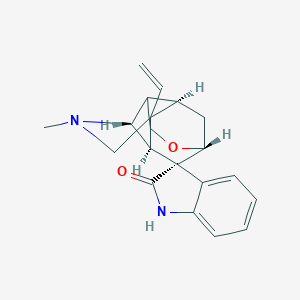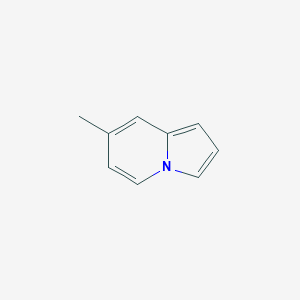
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. The compound is commonly referred to as DMXAA, and it has been shown to have promising results in cancer therapy. In
Scientific Research Applications
DMXAA has been extensively studied for its anticancer properties. The compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system, leading to the destruction of cancer cells. The compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Mechanism Of Action
DMXAA works by activating the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines cause the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMXAA also increases the permeability of tumor blood vessels, allowing immune cells to enter the tumor microenvironment and attack cancer cells directly.
Biochemical And Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. The compound induces the production of cytokines such as TNF-alpha and IFN-gamma, which are involved in the immune response. DMXAA also increases the permeability of tumor blood vessels, leading to the accumulation of immune cells in the tumor microenvironment. The compound has been shown to have a short half-life in the body, with a rapid clearance rate.
Advantages And Limitations For Lab Experiments
DMXAA has several advantages for lab experiments, including its high yield and relatively straightforward synthesis method. The compound has also been extensively studied for its anticancer properties, making it a promising candidate for cancer therapy. However, DMXAA has several limitations, including its short half-life and rapid clearance rate, which may limit its effectiveness in vivo. The compound also has potential toxicity concerns, which need to be further investigated.
Future Directions
Future research on DMXAA should focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. The compound should also be tested in vivo to determine its effectiveness in animal models. Further studies should also investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound should be tested in other cancer types to determine its broad-spectrum anticancer properties.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 2,3,5,6-tetrafluorophenol with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The reaction produces the intermediate product, which is further reacted with 8-methoxyquinoline-2-carbaldehyde to obtain DMXAA. The synthesis method is relatively straightforward, and the yield of DMXAA is high.
properties
CAS RN |
1668-66-2 |
|---|---|
Product Name |
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- |
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-methoxy-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)10-11-21-17-12-13(23-3)8-9-16(17)19-15-7-5-4-6-14(15)18(21)22/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
ZELWYXSIOKOBDF-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
synonyms |
10,11-Dihydro-10-[2-(dimethylamino)ethyl]-8-methoxy-5H-dibenzo[b,e][1,4]diazepin-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



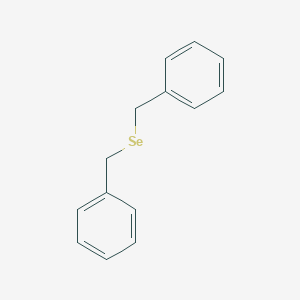
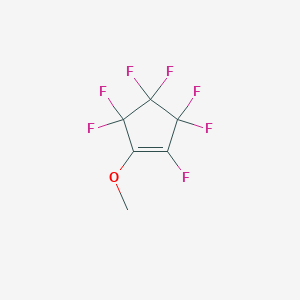
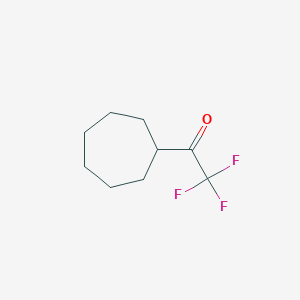
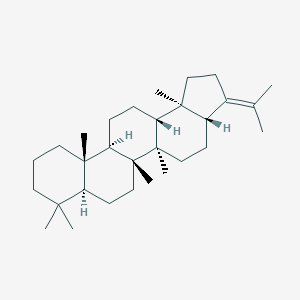
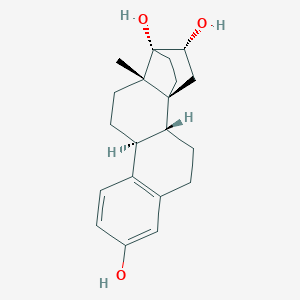


![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
